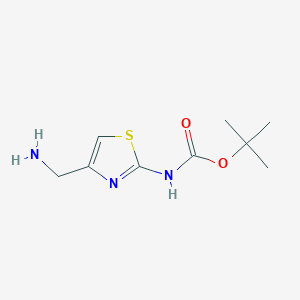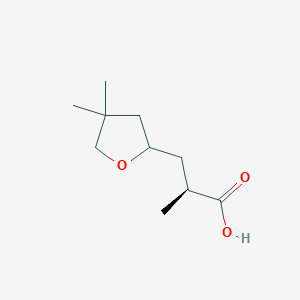
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, also known as DMOA-PA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential as a drug delivery system.
Mecanismo De Acción
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid may alter gene expression patterns and ultimately lead to changes in cellular function.
Biochemical and Physiological Effects:
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating that it may have potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it may not be suitable for use in certain experiments due to its specific mechanism of action and biochemical effects.
Direcciones Futuras
There are several future directions for research involving (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid. One area of interest is the development of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in treating various types of cancer. Another area of interest is the use of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a tool to study the role of HDACs in various biological processes. Additionally, future research could focus on the development of new synthetic analogues of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid with improved efficacy and safety profiles.
Métodos De Síntesis
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis process typically involves the reaction of 2-methylpropanoic acid with 4,4-dimethyloxolane in the presence of a strong acid catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

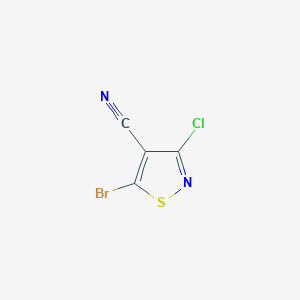

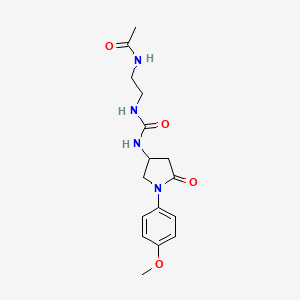
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)

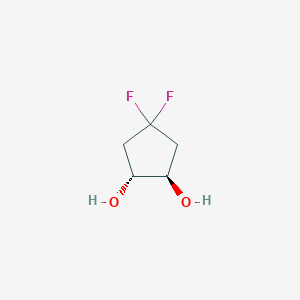
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

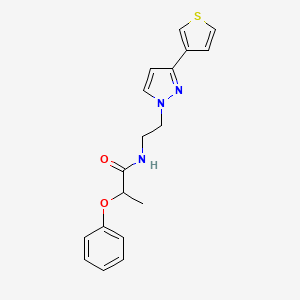
![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
